REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13](B(O)O)[CH:12]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC>[N+:8]([C:4]1[CH:3]=[C:2]([C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9] |f:2.3.4|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
641 mg
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)B(O)O
|
Name
|
PdCl2dppf
|
Quantity
|
327 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 for 15 h
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
Solvent was separated from inorganic solid by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
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Type
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EXTRACTION
|
Details
|
the residue was extracted with CHCl3
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Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give dark brown solid which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
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Type
|
WASH
|
Details
|
Elution with Hexane
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |